molecular formula C36H49Cl3Si B11954662 Octadecyltris(3-chlorophenyl)silane

Octadecyltris(3-chlorophenyl)silane

Cat. No.: B11954662
M. Wt: 616.2 g/mol
InChI Key: IWAGDOIRADCXQV-UHFFFAOYSA-N
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Description

Octadecyltris(3-chlorophenyl)silane: is an organosilicon compound with the molecular formula C36H49Cl3Si and a molecular weight of 616.237 g/mol . This compound is characterized by the presence of an octadecyl group and three 3-chlorophenyl groups attached to a silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecyltris(3-chlorophenyl)silane typically involves the reaction of octadecyltrichlorosilane with 3-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .

Scientific Research Applications

Chemistry: Octadecyltris(3-chlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between inorganic materials and organic polymers .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds .

Industry: In the industrial sector, this compound is used in the production of hydrophobic coatings and sealants. It is also utilized in the manufacture of specialty chemicals and materials with specific surface properties .

Mechanism of Action

The mechanism of action of Octadecyltris(3-chlorophenyl)silane involves the formation of siloxane bonds through condensation reactions. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison: Octadecyltris(3-chlorophenyl)silane is unique due to the presence of the octadecyl group, which imparts hydrophobic properties to the compound. Compared to its analogs with shorter alkyl chains, this compound provides better surface coverage and stability in hydrophobic coatings. The presence of the 3-chlorophenyl groups also enhances its reactivity in substitution and hydrosilylation reactions .

Properties

Molecular Formula

C36H49Cl3Si

Molecular Weight

616.2 g/mol

IUPAC Name

tris(3-chlorophenyl)-octadecylsilane

InChI

InChI=1S/C36H49Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-40(34-24-18-21-31(37)28-34,35-25-19-22-32(38)29-35)36-26-20-23-33(39)30-36/h18-26,28-30H,2-17,27H2,1H3

InChI Key

IWAGDOIRADCXQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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